2-Oxoethyl acetate
Overview
Description
2-Oxoethyl acetate, also known as acetoxyacetaldehyde, is an organic compound with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol . It is a colorless liquid with a density of 1.21 g/cm³ at 24°C, a melting point of 208°C, and a boiling point of 90°C at 50 Torr . This compound is characterized by the presence of both an aldehyde and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
2-Oxoethyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of acetaldehyde with acetic anhydride in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow reactors to ensure efficient heat management and high yield .
Chemical Reactions Analysis
2-Oxoethyl acetate undergoes several types of chemical reactions due to its functional groups:
Scientific Research Applications
2-Oxoethyl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetyloxyacetaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the ester group can undergo hydrolysis to yield acetic acid and acetaldehyde . These reactions are facilitated by enzymes or chemical catalysts, depending on the specific application .
Comparison with Similar Compounds
2-Oxoethyl acetate can be compared with similar compounds such as:
Acetaldehyde: Lacks the ester group, making it less versatile in certain synthetic applications.
Acetoxyacetone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Acetoxyacetic acid: Has a carboxylic acid group instead of an aldehyde, affecting its acidity and reactivity.
These comparisons highlight the unique combination of functional groups in acetyloxyacetaldehyde, which provides it with distinct reactivity and applications.
Properties
IUPAC Name |
2-oxoethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(6)7-3-2-5/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPGZURVZDIQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455646 | |
Record name | 2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-49-3 | |
Record name | 2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxoethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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